molecular formula C12H11Cl2NO3 B3010764 1-(2,5-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid CAS No. 1101837-02-8

1-(2,5-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid

Cat. No.: B3010764
CAS No.: 1101837-02-8
M. Wt: 288.12
InChI Key: LGRKNIDHLFRYIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-(2,5-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid typically involves the reaction of 2,5-dichlorobenzoyl chloride with pyrrolidine-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques and equipment to achieve high purity and yield .

Chemical Reactions Analysis

1-(2,5-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atoms are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2,5-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and chemical analysis.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

1-(2,5-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:

  • 1-(2,4-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid
  • 1-(2,6-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid
  • 1-(3,5-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid

These compounds share similar structural features but differ in the position of the chlorine atoms on the benzoyl ring. The unique positioning of the chlorine atoms in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

1-(2,5-dichlorobenzoyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2NO3/c13-7-3-4-9(14)8(6-7)11(16)15-5-1-2-10(15)12(17)18/h3-4,6,10H,1-2,5H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRKNIDHLFRYIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=C(C=CC(=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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